3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one
Overview
Description
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]purin-10-one core linked to a sugar moiety. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitably protected purine derivative with a sugar moiety under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes steps such as purification by column chromatography and crystallization to isolate the desired product. The use of high-performance liquid chromatography (HPLC) is also common to monitor the progress of the reaction and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The purine core can undergo nucleophilic substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride, boron trifluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Biology: Used as a tool to study the mechanisms of DNA and RNA synthesis and repair.
Pharmacology: Investigated for its pharmacokinetic properties and potential therapeutic uses.
Industry: Employed in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one involves its incorporation into nucleic acids, where it can disrupt the normal processes of DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar sugar moiety but different purine base.
Guanosine: Another nucleoside analog with a different purine base.
2’-Deoxyadenosine: A deoxyribonucleoside analog with a similar structure but lacking the hydroxyl group at the 2’ position.
Uniqueness
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one is unique due to its specific purine base structure and the presence of hydroxyl groups in the sugar moiety, which confer distinct chemical and biological properties. Its ability to interfere with nucleic acid synthesis makes it a valuable compound for therapeutic and research applications.
Properties
IUPAC Name |
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDHOBJINVXQCJ-YIZRAAEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007382 | |
Record name | 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87171-83-3 | |
Record name | 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087171833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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